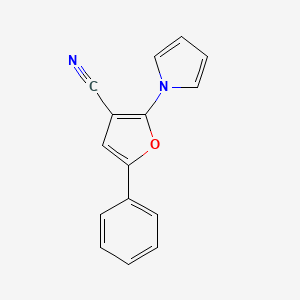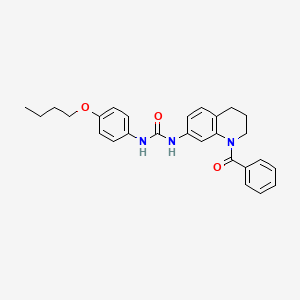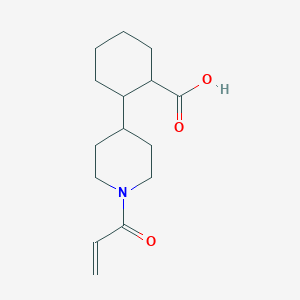![molecular formula C19H22ClN3O B2394872 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 2224382-14-1](/img/structure/B2394872.png)
6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring and a piperidine moiety linked to a phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the piperidine intermediate with the chloro-substituted pyridine-2-carboxamide under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a pyridine ring.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a pyridine-2-carboxamide group.
Uniqueness
6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide is unique due to the presence of the chloro-substituted pyridine ring, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
6-chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-8-4-7-17(22-18)19(24)21-16-10-13-23(14-11-16)12-9-15-5-2-1-3-6-15/h1-8,16H,9-14H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFITUYAJHLNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC(=CC=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)

